molecular formula C20H21N3O3 B3448050 N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide

Cat. No.: B3448050
M. Wt: 351.4 g/mol
InChI Key: BVZMPEILYYRQQH-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure combines a benzimidazole core, known for DNA interaction and antimicrobial properties, with an acrylamide moiety that enhances binding to biological targets.

Properties

IUPAC Name

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-25-17-9-7-14(13-18(17)26-2)8-10-20(24)21-12-11-19-22-15-5-3-4-6-16(15)23-19/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZMPEILYYRQQH-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide involves its interaction with molecular targets such as DNA and proteins. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Substituent Variations on the Acrylamide/Phenyl Moiety

Key structural differences among analogues lie in the substitution patterns on the acrylamide-linked aromatic ring and the benzimidazole side chain:

Compound Name Substituents on Aromatic Ring Benzimidazole Side Chain Key Properties/Activities Reference
Target compound 3,4-dimethoxy-phenyl Ethyl linker Potential antitumor activity; enhanced solubility due to methoxy groups
(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide 4-methoxy-phenyl Ethyl linker Reduced steric hindrance vs. 3,4-dimethoxy; may lower binding affinity
N-(2-(4-hydroxyphenyl)ethyl)-2-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-hydroxyphenyl)acrylamide 2,5-dimethoxy-phenyl and 3-methoxy-4-hydroxyphenyl Ethyl linker with hydroxyl group Increased polarity due to hydroxyl groups; possible improved pharmacokinetics
(E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide None (isoxazole substituent) Methylated benzimidazole Isoxazole moiety may enhance metabolic stability; IR: 3200 cm⁻¹ (NHCO), 1685 cm⁻¹ (CO)

Key Observations :

  • Methoxy vs. Hydroxy Groups : Hydroxyl groups (e.g., in ) increase hydrophilicity but may reduce membrane permeability compared to methoxy substituents .

Benzimidazole Core Modifications

Variations in the benzimidazole structure significantly alter electronic properties and bioactivity:

Compound Class Benzimidazole Modification Example Compound Activity Impact Reference
Acrylonitrile derivatives N-alkylation (e.g., methyl, hexyl) (E)-3-(4-N,N-dimethylaminophenyl)-2-(N-methylbenzimidazol-2-yl)acrylonitrile Enhanced antiproliferative activity (IC₅₀ values <10 µM in some cancer lines)
Thioacetamide derivatives Sulfur incorporation N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide Improved antimicrobial activity due to thioether linkage
Piperidine/morpholine hybrids Amine-functionalized side chains N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-3-morpholin-4-yl-propionamide (7d) Increased basicity; potential for enhanced CNS penetration (melting point: 210–212°C)

Key Observations :

  • N-Alkylation : Methyl or hexyl groups on benzimidazole (e.g., ) improve lipophilicity, aiding cellular uptake .
  • Sulfur Incorporation : Thioacetamide derivatives (e.g., ) show stronger antimicrobial activity due to sulfur's electron-withdrawing effects .

Key Observations :

  • Yield Optimization : Piperidine/morpholine derivatives (e.g., 7a–7e in ) achieve higher yields (58–76%) due to efficient nucleophilic substitutions .
  • Thermal Stability : High melting points in morpholine derivatives (e.g., 210–212°C) suggest suitability for solid formulations .

Antitumor Activity

  • Target Compound : Structural analogues like N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide () show "excellent bioactivities" in preclinical models, though specific data for the target compound are pending .
  • Acrylonitrile Analogues: (E)-3-(4-N,N-dimethylaminophenyl)-2-(N-methylbenzimidazol-2-yl)acrylonitrile exhibits IC₅₀ values of 2–8 µM in leukemia and breast cancer cell lines .

Antimicrobial Activity

  • Thioacetamide Derivatives : N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide demonstrates broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 µg/mL) .

Biological Activity

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by various studies, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O3C_{18}H_{20}N_{2}O_{3}. The compound features a benzimidazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular Weight312.36 g/mol
DensityNot available
Melting PointNot available
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the benzimidazole structure. For instance, derivatives of benzimidazole have shown effective inhibition against various microbial strains. A study demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest. For example, a study on related compounds showed that they could enhance caspase-3 activity significantly in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM .

Case Study: MDA-MB-231 Cells

In a specific study involving MDA-MB-231 cells:

  • Concentration : 10 μM
  • Effect : Induction of apoptosis and morphological changes
  • Caspase-3 Activity Increase : 1.33–1.57 times compared to control

The proposed mechanisms for the biological activities of this compound include:

  • Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, which is crucial for cancer cell division .
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Inhibition of Key Enzymes : Compounds may inhibit enzymes that are vital for cancer cell survival.

Summary of Key Studies

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivitySignificant inhibition against various microbial strains
Anticancer ActivityInduction of apoptosis in MDA-MB-231 cells
Structure-Activity RelationshipCorrelation between benzimidazole derivatives and activity

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling the benzimidazole-ethylamine moiety with the acrylamide derivative under basic conditions. For example, dissolve intermediates in ethanol, adjust pH to >8 using NEt3, and monitor reaction progress via TLC . Purification via recrystallization (e.g., methanol) yields high-purity products (up to 88% yield). Optimize stoichiometry of coupling agents (e.g., EDCI/DMAP) and control temperature (room temperature for precipitation) to minimize side reactions .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Use tandem techniques:

  • 1H NMR to verify substituent positions (e.g., dimethoxy phenyl protons at δ 3.76 ppm) .
  • Mass spectrometry (MS) for molecular ion confirmation ([M+H]+ m/z = 404.1–530.2, depending on derivatives) .
  • X-ray crystallography (if crystals are obtainable) to resolve conformational ambiguities, as demonstrated for related acetamide derivatives .

Advanced Research Questions

Q. How can researchers address poor solubility of this compound in aqueous media for in vitro assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) to the acrylamide or dimethoxy phenyl moieties, followed by enzymatic cleavage in biological systems .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-response profiling : Conduct assays across a wide concentration range (nM to µM) to identify therapeutic vs. toxic thresholds .
  • Cell-line specificity : Test across multiple cell lines (e.g., RAW 264.7 for inflammation, HeLa for cytotoxicity) to isolate context-dependent effects .
  • Orthogonal assays : Combine apoptosis markers (e.g., caspase-3 activation) with cytokine profiling (e.g., IL-6/TNF-α ELISA) to differentiate mechanisms .

Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?

  • Methodological Answer :

  • Core modifications : Systematically replace the dimethoxy phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess impact on binding affinity .
  • Acrylamide substitution : Introduce bioisosteres (e.g., sulfonamide) and evaluate activity via surface plasmon resonance (SPR) against putative targets like bile acid receptors .
  • Molecular docking : Use computational models (e.g., AutoDock) to predict interactions with targets like LcrF transcription factor, followed by in vitro validation .

Q. What methodologies are critical for elucidating the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to acidic (pH 3), neutral (pH 7.4), and alkaline (pH 9) buffers at 37°C; analyze degradation products via HPLC-MS .
  • Light sensitivity : Perform UV-vis spectroscopy under controlled illumination to assess photodegradation pathways .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and excipient compatibility .

Data Analysis & Validation

Q. How should researchers interpret conflicting NMR data between synthetic batches?

  • Methodological Answer :

  • Conformational analysis : Compare dihedral angles (e.g., via X-ray or DFT calculations) to identify rotameric states causing signal splitting .
  • Impurity profiling : Use LC-MS to detect trace byproducts (e.g., unreacted intermediates) that may skew integration ratios .
  • Deuterated solvent effects : Repeat NMR in DMSO-d6 vs. CDCl3 to assess solvent-dependent aggregation or hydrogen bonding .

Q. What statistical approaches are recommended for validating reproducibility in biological assays?

  • Methodological Answer :

  • Power analysis : Predefine sample sizes (n ≥ 3) using tools like G*Power to ensure adequate detection of effect sizes .
  • Blinded replicates : Assign independent researchers to repeat key experiments (e.g., enzyme inhibition assays) to minimize bias .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50 values) using random-effects models to quantify heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3,4-dimethoxy-phenyl)-acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.